molecular formula C13H16F2N2O4 B2825214 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1048011-89-7

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2825214
CAS No.: 1048011-89-7
M. Wt: 302.278
InChI Key: LGNIIMXSZVLAPZ-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a reaction with a suitable acylating agent to form the difluorophenyl intermediate.

    Introduction of the Hydroxypropyl Group: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

    Formation of the Final Product: The resulting compound is further reacted with a suitable carboxylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of both difluorophenyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the hydroxypropyl group increases its solubility and potential for hydrogen bonding.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O4/c14-8-2-3-10(9(15)6-8)17-12(19)7-11(13(20)21)16-4-1-5-18/h2-3,6,11,16,18H,1,4-5,7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNIIMXSZVLAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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